5-Bromo-2-chloro-3-(methylsulfanyl)phenol
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Overview
Description
5-Bromo-2-chloro-3-(methylsulfanyl)phenol is an aromatic compound with the molecular formula C7H6BrClOS It is characterized by the presence of bromine, chlorine, and a methylsulfanyl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-chloro-3-(methylsulfanyl)phenol typically involves the halogenation of a phenol derivative. One common method is the bromination and chlorination of 3-(methylsulfanyl)phenol. The reaction conditions often include the use of bromine and chlorine in the presence of a suitable solvent and catalyst to facilitate the halogenation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-chloro-3-(methylsulfanyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine or chlorine substituents to hydrogen.
Substitution: Nucleophilic aromatic substitution can replace the halogen atoms with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Properties
Molecular Formula |
C7H6BrClOS |
---|---|
Molecular Weight |
253.54 g/mol |
IUPAC Name |
5-bromo-2-chloro-3-methylsulfanylphenol |
InChI |
InChI=1S/C7H6BrClOS/c1-11-6-3-4(8)2-5(10)7(6)9/h2-3,10H,1H3 |
InChI Key |
SOSFPBQRQBMYRP-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC(=CC(=C1Cl)O)Br |
Origin of Product |
United States |
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